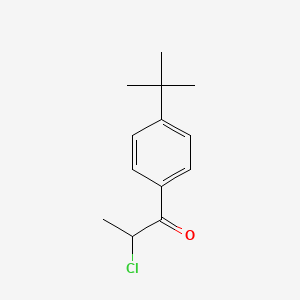

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one

Übersicht

Beschreibung

The compound "1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one" is a chlorinated ketone with a tert-butyl group attached to the phenyl ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of both electron-donating (tert-butyl) and electron-withdrawing (chloro and carbonyl) groups.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, as seen in the synthesis of 2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was prepared from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol . Similarly, compounds with tert-butylphenyl structures can be synthesized using various starting materials and catalysts, as demonstrated by the copolymerization of propylene and a polar monomer containing a tert-butylphenyl group using a zirconium-based catalyst system .

Molecular Structure Analysis

The molecular structure of compounds with tert-butylphenyl groups has been studied using X-ray crystallography. For instance, the crystal structure of a related compound, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was solved in the monoclinic space group, providing detailed geometric parameters . These studies are crucial for understanding the spatial arrangement of atoms and the potential for intermolecular interactions.

Chemical Reactions Analysis

The reactivity of tert-butylphenyl compounds can be influenced by the presence of substituents. For example, the presence of a chloro group can facilitate electrophilic substitution reactions, while the ketone functionality can undergo nucleophilic addition or condensation reactions. The synthesis of Chlorbis(2,4,6-tri-tert-butylphenyl)gallane and its subsequent rearrangement upon heating demonstrates the dynamic behavior of such compounds under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylphenyl compounds are often characterized by their stability and potential for forming hydrogen bonds. The copolymers containing tert-butylphenyl units exhibited high thermooxidative stability , while the crystal structures of related compounds revealed the presence of inter- and intramolecular hydrogen bonding . Additionally, vibrational spectroscopy and molecular docking studies can provide insights into the electronic structure and potential biological activity of these compounds .

Wissenschaftliche Forschungsanwendungen

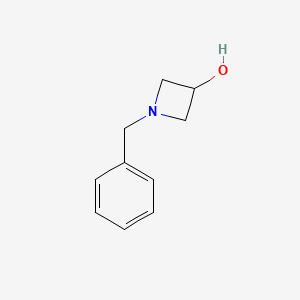

Synthesis and Characterization in Antimicrobial Agents

1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one has been utilized in the synthesis and characterization of substituted phenyl azetidines, which show potential as antimicrobial agents. This process involves a series of chemical reactions leading to the formation of compounds with antimicrobial properties, as described in the study by Doraswamy and Ramana (2013) (Doraswamy & Ramana, 2013).

Enantioselective Synthesis in Fungicides

The compound has been used in the enantioselective synthesis of S-enantiomers of systemic fungicides. A study by Majerić et al. (1995) details the process of reducing 2-Methyl-(4'-tert-butyl)cinnamaldehyde to S-3-(4'-tert-butyl)-phenyl-2-propanol, which is then used to synthesize S-enantiomers of fenpropidine and fenpropimorph, both of which are important systemic fungicides (Majerić et al., 1995).

Chemiluminescence Studies

This compound has been studied in the context of chemiluminescence. Matsumoto et al. (2001) explored the base-induced chemiluminescent decomposition of stereoisomeric derivatives, providing insights into the chemiluminescence properties and efficiencies of these compounds (Matsumoto et al., 2001).

Surface Chemistry and Catalysis

In the field of surface chemistry and catalysis, Zhao et al. (2010) investigated the thermal chemistry of related compounds on Ni(100) single-crystal surfaces. Their study provides a deeper understanding of the chemical reactions occurring at the surface level, particularly the formation of oxametallacycle intermediates (Zhao et al., 2010).

Application in Polymer Science

The compound has been utilized in the preparation and characterization of poly(silyl ester)s, as demonstrated in a study by Han et al. (2006). This research highlights its role in the development of polymers with specific molecular weights and thermal properties (Han et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-tert-butylphenyl)-2-chloropropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZLQSCORMCHDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396847 | |

| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59477-82-6 | |

| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)

![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)